molecular formula C7H10N2O2 B1148972 N-(2-Aminopropyl)maleimide CAS No. 110008-25-8

N-(2-Aminopropyl)maleimide

Cat. No.: B1148972
CAS No.: 110008-25-8
M. Wt: 154.17 g/mol
InChI Key: BVFLDXOLFQICED-UHFFFAOYSA-N
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Description

N-(2-Aminopropyl)maleimide (NAPM) is a synthetic organic compound that has been used in a variety of scientific and industrial applications. It is a versatile compound that has been used in a wide range of fields, including biochemistry, medicine, and industrial chemistry. NAPM is a powerful reagent and has a wide range of applications, including the synthesis of more complex molecules, the development of new drugs, and the study of biochemical and physiological processes.

Scientific Research Applications

  • Preparation of Maleimido Acids and Peptides : Maleimido acids and maleoyl derivatives of peptides can be prepared using N-alkoxycarbonylmaleimides. These derivatives have potential applications in conjugate synthesis due to their reactivity towards thiol groups. This suggests their use in creating a wide range of biochemical conjugates (Keller & Rudinger, 1975).

  • Silica Nanoparticles Grafted with Maleimide and Epoxide Groups : Maleimide groups have been grafted onto silica nanoparticles, demonstrating applications in material sciences. These grafted nanoparticles are characterized using various spectroscopic techniques, showing intact maleimide and epoxide rings on the surface (Vejayakumaran et al., 2008).

  • Synthesis and Properties of β-Maleimide Substituted Meso-Arylporphyrins : β-Maleimide functionalized meso-arylporphyrins have been synthesized and shown to retain the ability to absorb light in the visible spectrum and generate reactive oxygen species upon photoactivation. These derivatives are being investigated for their potential as photosensitizers in cancer therapies (Ol’shevskaya et al., 2019).

  • Bioconjugation Applications : Maleimides are used for site-selective modification of proteins via thio-Michael addition and Diels-Alder reactions. They are significant in developing immunotoxins and antibody-drug conjugates, like Adcetris, used in cancer therapies. The review also discusses the reversibility and stability of maleimide conjugate reactions (Renault et al., 2018).

  • Electroactive Labeling of Proteins : N-(2-Ferrocene-ethyl)maleimide has been used as an electroactive label for proteins with sulphydryl groups, providing new redox properties to these biomolecules (di Gleria et al., 1996).

  • Protein Modification and Disulfide Bridging : Mono- and dibromomaleimides have been used for reversible cysteine modification in proteins, allowing up to three points of attachment. This method is significant for bioconjugation and protein modification, with potential applications in drug development and protein engineering (Smith et al., 2010).

  • Fluorescent Labeling of Biomolecules : N-(1-Pyrene)maleimide has been employed as a fluorescent cross-linking reagent for proteins, providing insights into the spatial proximity of sulfhydryl and amino groups in biomolecules (Wu & Yarbrough, 1976).

Mechanism of Action

Target of Action

N-(2-Aminopropyl)maleimide primarily targets the biosynthesis of chitin and β(1,3)glucan, which are components of the fungal cell wall . The membrane enzyme, β(1,3)glucan synthase, has been proposed as a putative primary target of N-substituted maleimides in Candida albicans cells .

Mode of Action

This compound interacts with its targets by affecting the biosynthesis of chitin and β(1,3)glucan . This interaction results in changes to the structure and function of the fungal cell wall, thereby inhibiting the growth and survival of the microorganisms .

Biochemical Pathways

The compound affects the biochemical pathways related to the biosynthesis of chitin and β(1,3)glucan . These pathways are crucial for the structural integrity and function of the fungal cell wall. By inhibiting these pathways, this compound disrupts the normal functioning of the cell wall, leading to the death of the microorganisms .

Pharmacokinetics

It’s known that the compound’s chemical reactivity and lipophilicity influence its antibacterial activity .

Result of Action

This compound exhibits strong antifungal effects, with minimum inhibitory concentrations (MICs) in the 0.5–4 μg ml−1 range . It also displays structure-dependent antibacterial activity and is highly cytostatic, with IC values below 0.1 μg ml−1 . The compound’s action results in the inhibition of microbial growth and survival .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s chemical reactivity and lipophilicity can affect its antibacterial activity . These factors seem to have little effect on its antifungal and cytostatic action .

Safety and Hazards

Maleimides are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are toxic if swallowed, cause severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction .

Future Directions

Maleimides have been designed for self-assembly and reactivity on graphene as dienophiles . They are also being explored for site-selective antibody conjugation, which is recognized as a key strategy for the optimum construction of antibody–drug conjugates . These developments suggest promising future directions for the use of maleimides in various applications.

Biochemical Analysis

Biochemical Properties

N-(2-Aminopropyl)maleimide plays a significant role in biochemical reactions, particularly in the formation of covalent bonds with thiol groups on proteins. This interaction is crucial in bioconjugation techniques, where this compound is used to link biomolecules for various applications, including drug delivery and biosensing . The compound interacts with enzymes such as β(1,3)glucan synthase, affecting the biosynthesis of essential cell wall components like chitin and β(1,3)glucan .

Cellular Effects

This compound influences various cellular processes by modifying proteins and enzymes. It affects cell signaling pathways by altering the function of proteins involved in these pathways. Additionally, this compound can impact gene expression and cellular metabolism by interacting with transcription factors and metabolic enzymes . These interactions can lead to changes in cell function, including alterations in cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with thiol groups on cysteine residues of proteins. This binding can inhibit or activate enzymes, depending on the specific protein and the context of the interaction . For example, this compound can inhibit β(1,3)glucan synthase, leading to disruptions in fungal cell wall synthesis . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify target proteins without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modifications without inducing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux by modifying key enzymes in metabolic pathways, leading to changes in metabolite levels . For instance, this compound can inhibit enzymes involved in the synthesis of cell wall components, thereby altering the overall metabolic balance within the cell .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of N-(2-Aminopropyl)maleimide can be achieved through the reaction of maleic anhydride with 2-Aminopropylamine.", "Starting Materials": [ "Maleic anhydride", "2-Aminopropylamine", "Acetone", "Hydrochloric acid", "Sodium hydroxide", "Ice", "Water" ], "Reaction": [ "Add maleic anhydride to a round-bottom flask and dissolve it in acetone.", "Add 2-aminopropylamine dropwise to the flask while stirring continuously.", "Add a few drops of hydrochloric acid to the reaction mixture and stir for 30 minutes.", "Add ice to the mixture to cool it down and maintain the temperature at 0-5°C.", "Slowly add sodium hydroxide to the cooled mixture until the pH reaches 7-8.", "Extract the product with ethyl acetate, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the desired product, N-(2-Aminopropyl)maleimide." ] }

110008-25-8

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

1-(2-aminopropyl)pyrrole-2,5-dione

InChI

InChI=1S/C7H10N2O2/c1-5(8)4-9-6(10)2-3-7(9)11/h2-3,5H,4,8H2,1H3

InChI Key

BVFLDXOLFQICED-UHFFFAOYSA-N

SMILES

C1=CC(=O)N(C1=O)CCCN

Canonical SMILES

CC(CN1C(=O)C=CC1=O)N

Origin of Product

United States

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